N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Structurally, it features a cycloheptyl group attached to one nitrogen of the oxalamide backbone and a 4-(trifluoromethoxy)phenyl substituent on the adjacent nitrogen. The trifluoromethoxy group (CF₃O-) contributes to its electron-withdrawing properties, enhancing metabolic stability and binding affinity to biological targets. This compound has been studied in combination with other anti-TB agents, such as bedaquiline and Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide), to target the F1 domain of F-ATP synthase in Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-cycloheptyl-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)24-13-9-7-12(8-10-13)21-15(23)14(22)20-11-5-3-1-2-4-6-11/h7-11H,1-6H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZXZHZBCUOLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Chemical Reactions Analysis
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biochemical pathways. The cycloheptyl group contributes to the compound’s overall stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide derivatives are a well-explored class of compounds in medicinal chemistry due to their versatility in targeting enzymes and receptors. Below is a detailed comparison of N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide with analogous compounds, focusing on structural features, pharmacological properties, and research findings.
Structural Analogues
Key Observations :
- Electron-Withdrawing Groups : The CF₃O- group offers stronger electron withdrawal than CF₃- (as in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide), which may stabilize interactions with the F-ATP synthase binding pocket .
- Target Specificity : Unlike Q203, which targets the cytochrome bc₁ complex, this compound acts on F-ATP synthase, suggesting complementary mechanisms for combination therapy .
Pharmacokinetic and Toxicity Profiles
Limited pharmacokinetic data are available for this compound. However, structural analogues provide insights:
- Metabolic Stability : The trifluoromethoxy group reduces oxidative metabolism compared to methoxy or methyl groups, as seen in other fluorinated compounds .
- Toxicity : Cycloheptyl-containing compounds may exhibit higher hepatotoxicity risks than smaller cycloalkyl groups (e.g., cyclopentyl), as observed in preclinical studies of related oxalamides .
Synergistic Combinations
In TB research, this compound has shown additive effects with bedaquiline (a diarylquinoline) and synergistic effects with Q203. For example:
Biological Activity
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a chemical compound with a molecular formula of C16H19F3N2O3 and a molecular weight of 344.334 g/mol. Its unique structural features impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Cycloheptyl group : Contributes to lipophilicity and stability.
- Trifluoromethoxy group : Enhances binding affinity to biological targets.
- Oxalamide functionality : Known for its ability to form hydrogen bonds, which is crucial for biological interactions.
This compound interacts with specific enzymes and receptors, modulating biochemical pathways. The trifluoromethoxy group increases the compound's binding affinity, facilitating enzyme inhibition or receptor modulation. This action can lead to various therapeutic effects, including anti-inflammatory and potential anticancer activities.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit certain enzymes by binding to their active sites. This inhibition can lead to decreased activity in biochemical pathways associated with inflammation and cancer progression.
Receptor Binding Affinity
Studies have shown that the compound exhibits high selectivity towards specific receptors, which may contribute to its potential therapeutic applications. The trifluoromethoxy group plays a significant role in enhancing this selectivity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide | C16H19F3N2O3 | Similar structure with slight variations in cyclic groups affecting reactivity. |
| N1,N2-bis(4-(trifluoromethyl)phenyl)oxalamide | C18H20F3N2O3 | Contains a trifluoromethyl group, impacting its electronic properties differently compared to the trifluoromethoxy variant. |
Case Studies and Applications
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine levels in cell cultures, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in certain cancer cell lines, highlighting its possible role in cancer therapy.
- Pharmacokinetics : The lipophilicity conferred by the cycloheptyl group enhances cellular uptake, which is critical for its effectiveness as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
